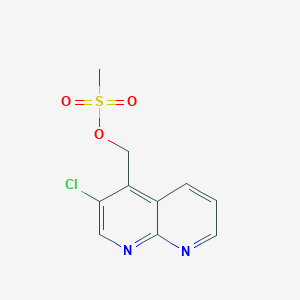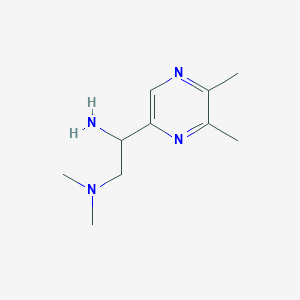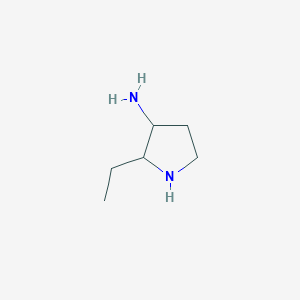
1-(4-tert-Butyl-2-hydroxyphenyl)ethan-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(4-tert-Butyl-2-hydroxyphenyl)ethan-1-one is an organic compound with the molecular formula C12H16O2. It is a derivative of acetophenone, characterized by the presence of a tert-butyl group and a hydroxyl group on the phenyl ring.
Preparation Methods
The synthesis of 1-(4-tert-Butyl-2-hydroxyphenyl)ethan-1-one typically involves the acetylation of 4-tert-butylphenol. One common method includes the reaction of 4-tert-butylphenol with acetic anhydride in the presence of a catalyst such as sulfuric acid. The reaction proceeds under reflux conditions, resulting in the formation of the desired product .
Industrial production methods may involve similar synthetic routes but are optimized for large-scale production. These methods often include the use of continuous flow reactors and advanced purification techniques to ensure high yield and purity of the final product .
Chemical Reactions Analysis
1-(4-tert-Butyl-2-hydroxyphenyl)ethan-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or quinones.
Reduction: Reduction of the ketone group can yield secondary alcohols.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation with potassium permanganate typically yields carboxylic acids, while reduction with sodium borohydride results in secondary alcohols .
Scientific Research Applications
1-(4-tert-Butyl-2-hydroxyphenyl)ethan-1-one has several scientific research applications:
Mechanism of Action
The mechanism of action of 1-(4-tert-Butyl-2-hydroxyphenyl)ethan-1-one involves its interaction with specific molecular targets and pathways. The hydroxyl group on the phenyl ring can participate in hydrogen bonding and other interactions with biological molecules, influencing their activity. Additionally, the compound’s ability to undergo various chemical reactions allows it to modulate different biochemical pathways .
Comparison with Similar Compounds
1-(4-tert-Butyl-2-hydroxyphenyl)ethan-1-one can be compared with other similar compounds, such as:
4-tert-Butylacetophenone: This compound lacks the hydroxyl group, which significantly alters its chemical properties and reactivity.
4-Hydroxyacetophenone: This compound lacks the tert-butyl group, affecting its steric and electronic properties.
4-tert-Butylphenol:
The presence of both the tert-butyl and hydroxyl groups in this compound makes it unique and versatile for various applications .
Properties
CAS No. |
113027-08-0 |
|---|---|
Molecular Formula |
C12H16O2 |
Molecular Weight |
192.25 g/mol |
IUPAC Name |
1-(4-tert-butyl-2-hydroxyphenyl)ethanone |
InChI |
InChI=1S/C12H16O2/c1-8(13)10-6-5-9(7-11(10)14)12(2,3)4/h5-7,14H,1-4H3 |
InChI Key |
OAUPGHMBSLFFGE-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C1=C(C=C(C=C1)C(C)(C)C)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![tert-butyl N-[3-(6-isocyanato-2,3-dihydro-1H-inden-1-yl)prop-2-ynyl]carbamate](/img/structure/B13885767.png)
![N'-[2-(3-imidazol-1-ylphenyl)-4-oxo-3-phenylmethoxychromen-6-yl]ethanimidamide](/img/structure/B13885768.png)
![2-(4-Methoxyphenyl)-oxazolo[5,4-b]pyridine](/img/structure/B13885770.png)
![N-[3-methyl-4-(4-propan-2-yloxypyridin-3-yl)phenyl]methanesulfonamide](/img/structure/B13885773.png)
![2-Phenyl-1,4,5,6-tetrahydropyrrolo[3,4-d]imidazole](/img/structure/B13885776.png)
![Ethyl 1-(3-pyridyl)-5-{5-[2-(trimethylsilyl)ethynyl]-2-pyridyl}-1H-pyrazole-3-carboxylate](/img/structure/B13885784.png)
![3-[(2,6-dimethylphenyl)methyl]-4H-quinazolin-2-amine;hydrochloride](/img/structure/B13885790.png)

![3-[(Cyclopropylmethyl)oxy]-6-methyl-2-pyridinecarboxylic acid](/img/structure/B13885800.png)

![7-Chloro-1-(2-methoxy-ethyl)-1H-pyrrolo[2,3-c]pyridine](/img/structure/B13885841.png)



